molecular formula C13H22Cl2N2O B2477294 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride CAS No. 1266690-89-4

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

Cat. No.: B2477294
CAS No.: 1266690-89-4
M. Wt: 293.23
InChI Key: PCBDPLLLSHULJO-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a piperazine ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride are not fully understood. It is known to interact with certain enzymes and proteins. For instance, it has been found to interact with serotonin receptors such as Htr3a, Adra1a, Drd2, Htr1a, Htr2a, and Htr7

Molecular Mechanism

It is known to interact with various serotonin receptors, which may result in changes in gene expression and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The methoxy group or the piperazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Comparison with Similar Compounds

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride can be compared with other similar piperazine derivatives, such as:

    1-(2-Methoxyphenyl)piperazine: This compound lacks the ethyl chain present in this compound, which may result in different chemical and biological properties.

    1-(4-Methoxyphenyl)piperazine: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.

    1-(2,3-Dichlorophenyl)piperazine: The presence of chlorine atoms introduces additional reactivity and potential biological effects.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15;;/h2-5,14H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBDPLLLSHULJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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